2'-Iodo-2-(2-methoxyphenyl)acetophenone
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Overview
Description
2’-Iodo-2-(2-methoxyphenyl)acetophenone is an organic compound with the molecular formula C15H13IO2 and a molecular weight of 352.17 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2’-Iodo-2-(2-methoxyphenyl)acetophenone typically involves the iodination of 2-(2-methoxyphenyl)acetophenone. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2’-Iodo-2-(2-methoxyphenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2’-Iodo-2-(2-methoxyphenyl)acetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Iodo-2-(2-methoxyphenyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
2’-Iodo-2-(2-methoxyphenyl)acetophenone can be compared with other similar compounds, such as:
2’-Bromo-2-(2-methoxyphenyl)acetophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
2’-Chloro-2-(2-methoxyphenyl)acetophenone: Contains a chlorine atom, which affects its chemical properties and applications.
2’-Fluoro-2-(2-methoxyphenyl)acetophenone:
Properties
IUPAC Name |
1-(2-iodophenyl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-18-15-9-5-2-6-11(15)10-14(17)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXFXKDORUNIIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642353 |
Source
|
Record name | 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-89-9 |
Source
|
Record name | Ethanone, 1-(2-iodophenyl)-2-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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